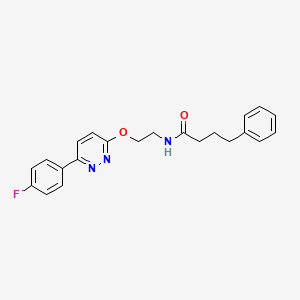

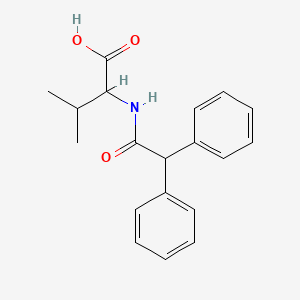

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate" is a heterocyclic compound that appears to be related to various research areas, including organic synthesis and potential applications in agrochemicals and pharmaceuticals. The papers provided discuss related compounds and their synthesis, structural characterization, and potential applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the formation of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid derivatives from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate . Similarly, the synthesis of potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate involves a reaction between 2-methylsufonyl4, 6-dimethoxypyrimidine and dihydroxy benzoic acid in the presence of potassium carbonate and hydroxide . These methods suggest that the synthesis of the compound may also involve a multi-step reaction with careful selection of reagents and conditions to introduce the pyrimidinylthio group and the bis(trifluoromethyl)benzoate moiety.

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties of a compound. The study of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, involved various spectroscopic techniques and X-ray crystallography, complemented by density functional theory (DFT) calculations . This approach could be applied to the compound to determine its molecular geometry, vibrational wavenumbers, and chemical shifts, providing insight into its molecular structure.

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds can be quite diverse. For instance, 2-methyl-4-oxo-4H-1-benzopyrans can undergo reactions with carbon nucleophiles, leading to various derivatives including quinoxalinyl and benzothiazinyl derivatives . The compound may also exhibit reactivity towards nucleophiles, potentially leading to a range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can significantly affect the acidity, lipophilicity, and metabolic stability of a compound . The pyrimidinylthio group may also contribute to the compound's chemical reactivity and potential biological activity. Understanding these properties is essential for predicting the behavior of the compound in various environments and for potential applications.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques

Advanced synthesis techniques, including microwave irradiation and electrochemical methods, have been employed to prepare pyrimidine-linked heterocyclics. These methods offer advantages in terms of efficiency and environmental friendliness. For example, microwave irradiation has been used to synthesize pyrimidine linked pyrazole heterocyclics, demonstrating potential for the efficient preparation of similar compounds (Deohate & Palaspagar, 2020).

Biological Activity

The antimicrobial and insecticidal activities of pyrimidine derivatives have been a focal point of research. Some compounds show significant activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents. For instance, novel pyrimidine derivatives have demonstrated antibacterial and antifungal properties, underscoring their potential in addressing microbial resistance (Khan et al., 2015).

Chemical Properties and Interactions

Molecular Interactions

The study of molecular solids involving pyrimidine derivatives reveals the importance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures. Such insights can inform the design of new materials with specific properties (Wang et al., 2014).

properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F6N2O4S/c20-18(21,22)11-4-10(5-12(6-11)19(23,24)25)16(29)31-15-8-30-13(7-14(15)28)9-32-17-26-2-1-3-27-17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPWKKRWYLLLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)

![Methyl 5-[(4-methylbenzoyl)amino]-2-furoate](/img/structure/B2542326.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)